molecular formula C5H5NO3S B1343451 2-(Hydroxymethyl)thiazole-4-carboxylic acid CAS No. 221322-09-4

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Cat. No.: B1343451
CAS No.: 221322-09-4
M. Wt: 159.17 g/mol
InChI Key: YCWNCBVSNHZJMF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach involves the reaction of thiourea with α-haloesters, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., elevated temperatures).

Major Products Formed:

  • Oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)thiazole-4-carboxylic acid.
  • Reduction of the carboxylic acid group yields 2-(Hydroxymethyl)thiazole-4-methanol.
  • Substitution reactions can yield various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

  • Molecular Structure The compound features a thiazole ring, a hydroxymethyl group at the 2-position, and a carboxylic acid group at the 4-position .
  • Related Synthesis Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a related ester compound, can be synthesized using ethyl-2-methylthiazole 4-carboxylate with N-Bromosuccinimide and dibenzoyl peroxide in 1,2-dichloroethane at 70°C .

Potential Applications Based on Analogous Compounds

While the search results do not provide explicit applications for this compound, they do highlight research on related thiazole derivatives, suggesting potential areas of interest .

  • Xanthine Oxidase Inhibitors Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have been investigated as xanthine oxidase inhibitors . Xanthine oxidase inhibitors are useful in treating hyperuricemia and gout.
  • Free Radical Scavengers Some derivatives also exhibit antioxidant activity, suggesting a potential role in reducing oxidative stress .
  • Antiviral and Antimycotic Activities Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates have shown antiviral and antimycotic activities . This suggests that thiazole-4-carboxylic acid derivatives might also be explored for similar biological activities.
  • Anti-cancer Activity Certain 5-enamine-4-thiazolidinone derivatives have shown anticancer activity . This could indicate a path for exploring this compound in cancer research.
  • Regulation of Cytoskeletal Contraction Thiazole-4-carboxylic acid methyl ester derivatives can block glioma cell invasion by regulating cytoskeletal contraction . This suggests potential applications in cancer therapy by preventing cancer cell migration.

Further Research

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity . The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 2-Methylthiazole-4-carboxylic acid
  • 2-Phenylthiazole-4-carboxylic acid

Comparison: 2-(Hydroxymethyl)thiazole-4-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to other thiazole derivatives. For instance, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Biological Activity

2-(Hydroxymethyl)thiazole-4-carboxylic acid (HTCA) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of both hydroxymethyl and carboxylic acid functional groups, suggests a range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of HTCA, supported by data tables, case studies, and detailed research findings.

HTCA is a thiazole-based compound with the following chemical properties:

  • Chemical Formula: C₅H₅N₃O₂S
  • Molecular Weight: 157.17 g/mol
  • CAS Number: 221322-09-4

The presence of the hydroxymethyl and carboxylic acid groups enhances its solubility and potential reactivity with various biological targets.

Antimicrobial Properties

HTCA has been investigated for its antimicrobial properties. In a study evaluating various thiazole derivatives, HTCA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some strains, indicating potent activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Recent studies have also explored the anticancer potential of HTCA. In vitro assays demonstrated that HTCA inhibited the proliferation of several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed an IC₅₀ value of approximately 15 µM against HepG2 cells.

Case Study: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of HTCA over 48 hours. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
585
1070
1550

The mechanism by which HTCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cellular metabolism and signaling pathways. For instance, HTCA has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Anti-inflammatory Effects

HTCA also exhibits anti-inflammatory properties. In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with HTCA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that HTCA may have therapeutic potential in inflammatory diseases.

Research Findings

Various studies have been conducted to evaluate the biological activity of HTCA. Below are some notable findings:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of HTCA against resistant bacterial strains .
  • Anticancer Properties : Research in Cancer Letters demonstrated that HTCA induces apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : A recent article in Pharmacology Reports reported that HTCA reduces inflammation markers in animal models, supporting its use as a potential anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Hydroxymethyl)thiazole-4-carboxylic acid?

A robust approach involves coupling hydrazine derivatives with thiazole precursors under acidic conditions. For example, refluxing with acetic acid (Method a/b in ) or using Boc-protected intermediates followed by deprotection (as in ). Key steps include optimizing stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yields can vary (18–76%), necessitating iterative optimization of reaction time and temperature .

Q. How can the structural integrity and purity of this compound be validated?

Use a combination of:

  • Elemental analysis to confirm empirical formula.
  • FTIR to identify functional groups (e.g., hydroxyl, carboxylic acid).
  • NMR spectroscopy (¹H/¹³C) to resolve substituent positions and stereochemistry.
  • Chromatographic methods (HPLC or TLC) to verify purity (>95%) and monitor reaction progress .

Q. What initial biological assays are suitable for evaluating its bioactivity?

Prioritize antimicrobial testing against Gram-positive/negative bacteria and fungi (e.g., disk diffusion/MIC assays) and antioxidant assays (DPPH, FRAP, ABTS) as described in . Use standardized protocols with positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity across multiple assays?

Discrepancies may arise due to assay mechanisms (e.g., hydrogen atom transfer vs. electron transfer). Cross-validate results using at least three assays (e.g., DPPH, ORAC, CUPRAC) and apply multivariate statistical analysis (PCA or cluster analysis) to identify dominant antioxidant pathways. Adjust solvent systems (polar vs. nonpolar) to account for solubility effects .

Q. What computational strategies enhance the prediction of ADMET properties for derivatives?

Use in silico tools (e.g., SwissADME, pkCSM) to calculate parameters like LogP, bioavailability, and toxicity. Validate predictions with experimental data (e.g., microsomal stability assays). Focus on optimizing hydroxyl and carboxylic acid groups to improve solubility and reduce hepatotoxicity, as seen in similar thiazole derivatives .

Q. How can synthetic yields be improved for structurally complex derivatives?

  • Optimize reaction conditions : Test alternative catalysts (e.g., EDCI/HOBT in ) or solvents (DMF vs. DCM) to enhance coupling efficiency.
  • Protecting group strategy : Use Boc or acetyl groups to stabilize reactive intermediates during amide bond formation.
  • Scale-down screening : Employ high-throughput robotics to test multiple conditions (temperature, stoichiometry) in parallel .

Q. What structural modifications enhance antimicrobial potency while minimizing cytotoxicity?

Introduce electron-withdrawing groups (e.g., nitro or acetyl) at the thiazole 2-position to boost membrane permeability. Compare analogs like 2-(4-nitrophenyl)thiazole-4-carboxylate ( ) for activity-toxicity ratios. Use SAR studies with MIC/MBC assays and mammalian cell viability tests (e.g., MTT) .

Q. How do solvent systems impact the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxymethyl group, while protic solvents (acetic acid) stabilize intermediates via hydrogen bonding. Monitor reaction progress via LC-MS and optimize solvent choice based on dielectric constant and boiling point .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-reference HPLC purity data with NMR integration to detect impurities ( ).
  • Advanced Characterization : For ambiguous stereochemistry, employ X-ray crystallography or NOESY experiments.
  • Biological Replicates : Use ≥3 biological replicates in antimicrobial assays and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Properties

IUPAC Name

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNCBVSNHZJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635090
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221322-09-4
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-{[(2,2-dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid (3 g, 12.33 mmol, commercially available) and potassium carbonate (2.326 g, 16.83 mmol) in methanol (100 mL) and water (30 mL) was heated to reflux for 4 hr. The mixture was cooled and concentrated in vacuo to ˜30 ml. It was then acidified with 2 M HCl (50 ml) and concentrated in vacuo. The resulting solid was treated with hot MeOH/EtOAc (2:1), washing well before filtering off the remaining solid. The filtrate was concentrated in vacuo to give a brown solid which was dissolved in MeOH and added to the top of 2×70 g aminopropyl cartridge that had been preconditioned with MeOH. The cartridges were both eluted with MeOH and then with 10% HCl in MeOH. The acidic fractions were combined and the solvent removed in vacuo to give the title compound as a brown oil (550 mg).
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Synthesis routes and methods II

Procedure details

A solution of NaOH (1.769 g, 44.23 mmol) in water (20.0 mL) was added to a stirred solution of ethyl 2-(pivaloyloxymethyl)thiazole-4-carboxylate (2.4 g, 8.85 mmol) in a mixture of THF (20 mL) and MeOH (10.0 mL), and the reaction stirred for 72 h. Acidified with 2M HCl (10 mL) and evaporated in vacuo to afford crude 2-(hydroxymethyl)thiazole-4-carboxylic acid as a white solid. Purified by reverse phase chromatography with MeCN/aqTFA as eluent to afford the sub-title compound as a white solid. Yield: 1.4 g
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